N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide
Description
N-(4-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core substituted with a 3-methyl group at position 3 and a phenyl ring at position 4. The phenyl ring is further functionalized with a butyramide group via a para-substitution pattern. This structure combines the imidazo[2,1-b]thiazole scaffold—known for its pharmacological versatility—with a lipophilic butyramide side chain, which may enhance solubility and target binding affinity.
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-4-15(20)17-13-7-5-12(6-8-13)14-9-19-11(2)10-21-16(19)18-14/h5-10H,3-4H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIUGCAXCDRACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazo[2,1-b]thiazole with a phenylbutyramide derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent variations. Below is a comparative analysis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide and its analogs:
Table 1: Key Structural and Functional Differences
Pharmacodynamic Comparisons
- COX-2 Inhibition: The methylsulfonylphenyl-substituted imidazo[2,1-b]thiazole (compound 5) and its dimethylamino analog (6a) exhibit potent COX-2 inhibition (IC₅₀ ~1.2–1.4 µM) . However, the absence of a sulfonyl moiety—critical for COX-2 selectivity in celecoxib analogs—suggests divergent target interactions .
Antiviral Activity :
Coumarin-imidazo[2,1-b]thiazole hybrids () inhibit B19V replication in erythroid progenitor cells. The butyramide substituent in the target compound lacks the coumarin scaffold, which is essential for antiviral activity in these derivatives. This highlights the scaffold-specific nature of bioactivity in imidazo[2,1-b]thiazoles .- Antimicrobial Activity: Triazole-thiadiazole hybrids () show potent antimicrobial effects, likely due to their ability to disrupt bacterial membrane integrity.
Structure-Activity Relationship (SAR) Insights
C-5 and C-6 Substituents: Substitution at C-5 (e.g., dimethylamino in 6a) enhances COX-2 inhibition by facilitating hydrophobic and ionic interactions in the enzyme’s active site . The C-6 phenyl group in the target compound may similarly anchor the molecule in binding pockets, but the butyramide’s extended chain could reduce potency compared to smaller substituents like methylsulfonyl.
Scaffold Hybridization : Hybrid scaffolds (e.g., coumarin-imidazo[2,1-b]thiazole) demonstrate that fused aromatic systems enhance antiviral activity, whereas standalone imidazo[2,1-b]thiazoles prioritize enzyme inhibition .
Biological Activity
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butyramide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives. This class is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure features a butyramide group linked to a phenyl ring and a 3-methylimidazo[2,1-b]thiazole moiety, which may contribute to its biological properties.
- Molecular Formula : C15H16N4OS
- Molecular Weight : 296.38 g/mol
- CAS Number : 528591-05-1
The biological activity of this compound is believed to involve interactions with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes that play roles in inflammatory pathways or cancer progression.
- Receptor Interaction : It could interact with receptors involved in cellular signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may demonstrate:
- Antibacterial Effects : Effective against various bacterial strains.
- Antifungal Properties : Potential activity against fungal pathogens.
Anti-inflammatory and Anticancer Activities
The compound has been explored for:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and others.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the synthesis and biological activity of similar imidazo[2,1-b]thiazole derivatives, noting significant anticancer activity in vitro. |
| Study 2 | Evaluated antimicrobial properties against E. coli and Staphylococcus aureus; showed promising results indicating potential as an antimicrobial agent. |
| Study 3 | Assessed anti-inflammatory mechanisms; revealed inhibition of NF-kB signaling pathway by structural analogs. |
Synthetic Routes
The synthesis of this compound typically involves:
- Cyclization of Precursors : Reaction of appropriate phenylbutyramide derivatives with 3-methylimidazo[2,1-b]thiazole.
- Catalytic Conditions : Using solvents like dioxane under reflux conditions to enhance yield and purity.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide | Structure | Exhibits unique anticancer properties compared to its analogs. |
| 5-Amino-1,3-thiazole derivatives | Structure | Known for broad-spectrum antimicrobial activity; important in drug development. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
